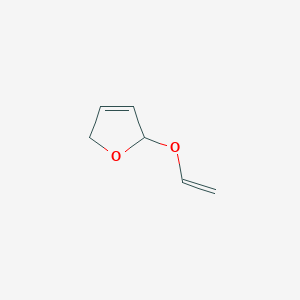
2-(Ethenyloxy)-2,5-dihydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Vinyloxy)-2,5-dihydrofuran is an organic compound characterized by a furan ring with a vinyloxy group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Vinyloxy)-2,5-dihydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dihydrofuran with vinyl ethers under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the vinyloxy group. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(Vinyloxy)-2,5-dihydrofuran may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.
化学反応の分析
Types of Reactions
2-(Vinyloxy)-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the vinyloxy group to other functional groups.
Substitution: The vinyloxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or ethers.
科学的研究の応用
2-(Vinyloxy)-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its reactive vinyloxy group.
作用機序
The mechanism of action of 2-(Vinyloxy)-2,5-dihydrofuran involves its ability to participate in various chemical reactions due to the presence of the vinyloxy group. This group can undergo addition, substitution, and polymerization reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
2-(Vinyloxy)ethanol: Similar in structure but with an ethanol backbone.
2-(Vinyloxy)ethyl acrylate: Contains an acrylate group, making it useful in polymer chemistry.
2-(Vinyloxy)ethyl methacrylate: Similar to the acrylate derivative but with a methacrylate group.
Uniqueness
2-(Vinyloxy)-2,5-dihydrofuran is unique due to its furan ring structure combined with a vinyloxy group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
特性
CAS番号 |
88739-02-0 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
2-ethenoxy-2,5-dihydrofuran |
InChI |
InChI=1S/C6H8O2/c1-2-7-6-4-3-5-8-6/h2-4,6H,1,5H2 |
InChIキー |
RZSYMRVHOUIWOW-UHFFFAOYSA-N |
正規SMILES |
C=COC1C=CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


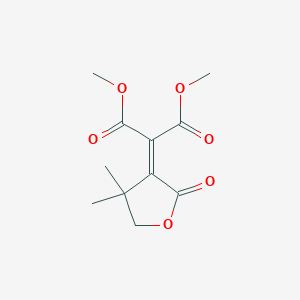
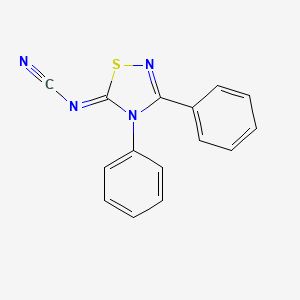
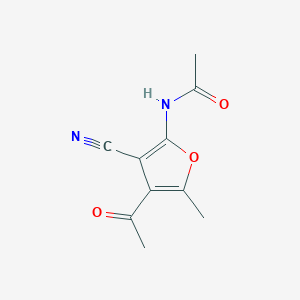
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
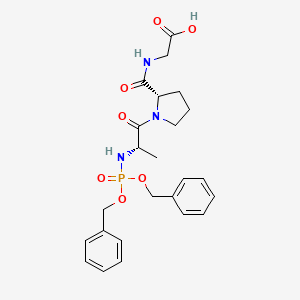
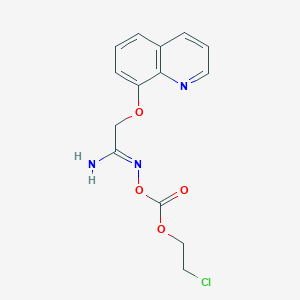
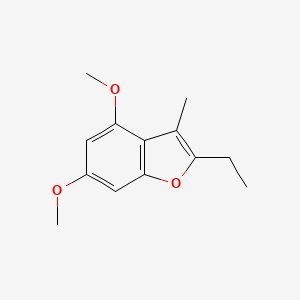
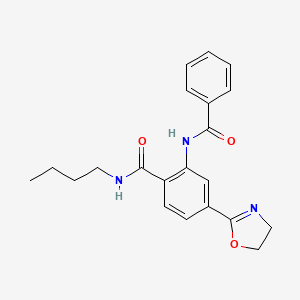
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)




